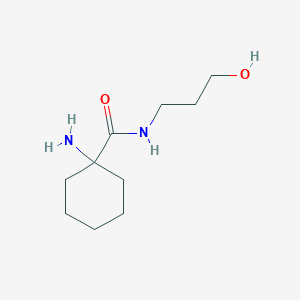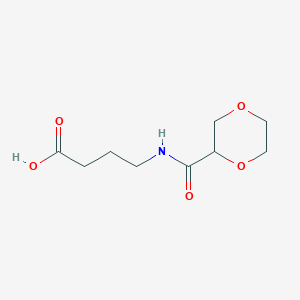
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide, also known as AHPC, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC has been extensively studied for its various biochemical and physiological effects, making it a promising candidate for drug development, nanotechnology, and biomedical research.
Mécanisme D'action
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which play a role in gene expression. This compound has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has also been shown to modulate the immune response, regulate cell proliferation and differentiation, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has several advantages for use in lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, this compound also has some limitations, including its relatively low stability and susceptibility to degradation.
Orientations Futures
There are several future directions for the study of 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as materials science and renewable energy, and the development of novel drug delivery systems for this compound. Additionally, further research is needed to elucidate the mechanisms underlying the various biochemical and physiological effects of this compound and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by the reaction of the oxime with 3-chloropropanol to form 3-(cyclohexanone oxime)-1-chloropropan-2-ol. The final step involves the reaction of 3-(cyclohexanone oxime)-1-chloropropan-2-ol with ammonium hydroxide to form this compound.
Applications De Recherche Scientifique
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has been extensively studied for its potential applications in various fields, including drug development, nanotechnology, and biomedical research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a building block in the synthesis of various nanostructures, including nanoparticles and nanotubes.
Propriétés
IUPAC Name |
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-10(5-2-1-3-6-10)9(14)12-7-4-8-13/h13H,1-8,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGXHEUMJOYJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)